molecular formula C17H16O6 B12734560 (2R,3R)-3,4'-Dihydroxy-5,7-dimethoxyflavone CAS No. 37971-70-3

(2R,3R)-3,4'-Dihydroxy-5,7-dimethoxyflavone

Cat. No.: B12734560
CAS No.: 37971-70-3
M. Wt: 316.30 g/mol
InChI Key: COAPWVZMQPXXGQ-DLBZAZTESA-N
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Description

(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone is a flavonoid compound known for its potential biological activities Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of flavanone precursors, which are subjected to hydroxylation and methoxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions can vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvent systems .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone include:

Uniqueness

What sets (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone apart is its specific combination of hydroxyl and methoxy groups, which can influence its solubility, stability, and biological activity. This unique structure allows it to interact differently with molecular targets compared to other flavonoids, potentially offering distinct therapeutic benefits .

Properties

CAS No.

37971-70-3

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-21-11-7-12(22-2)14-13(8-11)23-17(16(20)15(14)19)9-3-5-10(18)6-4-9/h3-8,16-18,20H,1-2H3/t16-,17+/m0/s1

InChI Key

COAPWVZMQPXXGQ-DLBZAZTESA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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